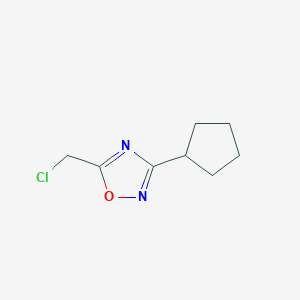

5-(氯甲基)-3-环戊基-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Chloromethyl)furfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .

Synthesis Analysis

CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It can be produced in high yield under mild conditions directly from raw biomass .Molecular Structure Analysis

The molecular structure of CMF consists of a furan ring substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .Chemical Reactions Analysis

CMF can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .Physical And Chemical Properties Analysis

CMF is a colourless liquid . Its stability and hydrophobicity markedly facilitate isolation .科学研究应用

- 应用: HCPs 在水处理、气体储存、超级电容器、传感、催化、药物输送和色谱分离中具有应用 . 它们独特的特性使其成为解决环境污染和能源危机最有希望的候选者。

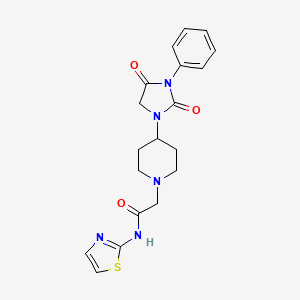

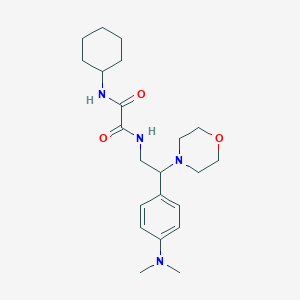

- 构建模块: CMF 可用作合成药物化合物的构建模块。 当与其他官能团结合时,它有助于创造新的药物分子 .

- 合成: CMF 在合成新的新烟碱类化合物中发挥作用。 这些化合物用作杀虫剂,并在农业中应用 .

- 高效合成: CMF 可以从用 HCl-LiCl 处理的纤维素中获得,并进行连续提取。 然而,需要注意的是,在该体系中还会产生其他化合物,如 5-(羟甲基)糠醛和乙酰丙酸 .

- CMF 和 5-(卤甲基)糠醛: 研究人员探索了从糖类和生物质到 CMF 和其他 5-(卤甲基)糠醛的工业路线。 这些化合物在可持续化学和材料中具有潜在的应用 .

超交联聚合物 (HCPs)

药物化学

新烟碱类化合物

生物基化学品

工业路线 - 来自糖类和生物质

作用机制

The mechanism of action of CMCPO is not yet fully understood. However, it is believed that the compound acts as a Lewis acid and can react with other molecules to form new compounds. This reaction is believed to be responsible for the synthesis of many pharmaceuticals, agrochemicals, and other compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of CMCPO are not yet fully understood. However, it is believed that the compound has the potential to interact with various biochemical pathways in the body. This could potentially lead to the development of new drugs and treatments.

实验室实验的优点和局限性

The main advantage of using CMCPO in lab experiments is its versatility. It can be used in the synthesis of a wide variety of compounds, as well as in the synthesis of enzymes and other proteins. Additionally, CMCPO is relatively safe to use and can be easily stored and handled. The main limitation of using CMCPO in lab experiments is its cost. CMCPO is a relatively expensive compound and its cost can be prohibitive for some experiments.

未来方向

There are many potential future directions for research on CMCPO. One possible direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate the potential applications of CMCPO in the synthesis of polymers and other materials. Another possible direction is to investigate the potential applications of CMCPO in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Finally, further research could be conducted to investigate the potential toxicological effects of CMCPO.

合成方法

CMCPO can be synthesized through a process known as the Friedel-Crafts acylation reaction. This reaction involves the reaction of an acid chloride with an aromatic compound in the presence of an aluminum chloride catalyst. The reaction produces a product that is a mixture of the desired compound and byproducts, which must be separated and purified.

安全和危害

属性

IUPAC Name |

5-(chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c9-5-7-10-8(11-12-7)6-3-1-2-4-6/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEFYWJCIAOHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]triazole-4-carboxamide](/img/structure/B2391710.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391713.png)

![N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide](/img/structure/B2391716.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide](/img/structure/B2391719.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2391720.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2391724.png)